molecular formula C16H16N2O B1594679 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- CAS No. 41543-92-4

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-

Cat. No. B1594679
CAS RN: 41543-92-4
M. Wt: 252.31 g/mol
InChI Key: GFSJJVJWCAMZEV-UHFFFAOYSA-N
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Patent
US04322551

Procedure details

A one liter flask equipped with an agitator was charged with 90 grams of methanol and 30 grams (0.55 mol) of sodium methoxide while under a slow N2 purge. The mixture was stirred until solution was achieved. 450 milliliters of xylene followed by 92 grams (0.5 mol) of p-aminodiphenylamine and 70.8 (0.71 mol) of methylmethacrylate were added to the flask while agitating. The homogeneous solution was then slowly heated and methanol was removed through a packed column. Methanol forms an azeotrope with methylmethacrylate and thus the distillate contained some methylmethacrylate as well as some xylene. Approximately 120 grams of distillate was removed over a period of two hours, during which the column outlet temperature stayed at 62°-63° C. while the flask temperature rose from 90° C. to 138° C. The column outlet temperature then started climbing, indicating the absence of methanol. The flask was then cooled to 70° C. and the sodium salt was filtered through a Buchner funnel. The salt was first washed with xylene to remove the residual amine and then with hexane. The salt was allowed to air dry and then restirred in one liter of cold water. It was then hydrolyzed with 10 percent sulfuric acid to pH of about 6. The product was filtered and air dried yielding 101 grams of N-(4-anilinophenyl) methacrylamide having a melting point of 102°-103° C. The yield was 80.15 percent.
Quantity
92 g
Type
reactant
Reaction Step One
[Compound]
Name
70.8
Quantity
0.71 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].N#N.[CH:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=2)=[CH:8][CH:7]=1.C[O:21][C:22](=O)[C:23]([CH3:25])=[CH2:24]>CO>[NH:12]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:22](=[O:21])[C:23]([CH3:25])=[CH2:24])=[CH:15][CH:14]=1)[C:9]1[CH:8]=[CH:7][CH:6]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
Step Two
Name
70.8
Quantity
0.71 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
90 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter flask equipped with an agitator
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
were added to the flask
STIRRING
Type
STIRRING
Details
while agitating
TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous solution was then slowly heated
CUSTOM
Type
CUSTOM
Details
methanol was removed through a packed column
CUSTOM
Type
CUSTOM
Details
Approximately 120 grams of distillate was removed over a period of two hours, during which the column outlet temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
stayed at 62°-63° C. while the flask temperature
CUSTOM
Type
CUSTOM
Details
rose from 90° C. to 138° C
FILTRATION
Type
FILTRATION
Details
the sodium salt was filtered through a Buchner funnel
WASH
Type
WASH
Details
The salt was first washed with xylene
CUSTOM
Type
CUSTOM
Details
to remove the residual amine
CUSTOM
Type
CUSTOM
Details
to air dry
STIRRING
Type
STIRRING
Details
restirred in one liter of cold water
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 80.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.